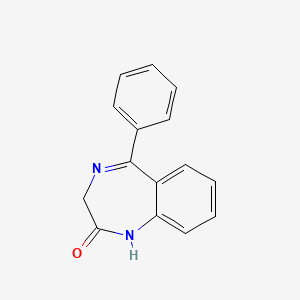
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one
Número de catálogo B1294567
Peso molecular: 236.27 g/mol
Clave InChI: IVUAAOBNUNMJQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US03996209
Procedure details


Paraformaldehyde (200 g., 91% flake) is placed in a stirred reactor equipped with a reflux condenser, decanter, and ammonia addition tube. Methanol (575 mls.) is added and then gaseous ammonia below the surface of the reaction mixture. 2-Chloroacetamido-benzophenone (273.7 g.) is then added. With a slow, continuous flow of ammonia to the reaction zone, the mixture is heated at reflux for 5 hours. The crystal slurry obtained is distilled to recover the methanol. Toluene (1350 mls.) is now added to the crystal residue and residual water is removed by azeotropic distillation through the decanter. When dry, the hot toluene solution is filtered, the filtrate is cooled for crystallization, and the product obtained isolated to give 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (200 g., 84.7%) m.p. 180°-181° C. (uncorr.).






Yield
84.7%
Identifiers


|
REACTION_CXSMILES
|
C=O.[NH3:3].Cl[CH2:5][C:6]([NH:8][C:9]1[CH:22]=[CH:21][CH:20]=[CH:19][C:10]=1[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=O)=[O:7]>CO>[C:13]1([C:11]2[C:10]3[CH:19]=[CH:20][CH:21]=[CH:22][C:9]=3[NH:8][C:6](=[O:7])[CH2:5][N:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
|
|
Quantity
|
273.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Six
|
Name
|
|
|
Quantity
|
575 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystal slurry obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover the methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (1350 mls.) is now added to the crystal residue and residual water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed by azeotropic distillation through the decanter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When dry
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the hot toluene solution is filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the filtrate is cooled for crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NCC(NC2=C1C=CC=C2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 200 g | |
| YIELD: PERCENTYIELD | 84.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
